molecular formula C18H18N6NaO8S3 B1668859 Cefonicid sodium CAS No. 61270-78-8

Cefonicid sodium

Cat. No.: B1668859
CAS No.: 61270-78-8
M. Wt: 565.6 g/mol
InChI Key: QAMMNPDIHIXGBF-CFOLLTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefonicid sodium is a semisynthetic, second-generation cephalosporin antibiotic with the chemical name (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate disodium salt . It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis .

Cefonicid demonstrates broad-spectrum activity against gram-negative bacteria, including Escherichia coli, Klebsiella, and Haemophilus influenzae (including β-lactamase-producing strains), but lacks efficacy against Pseudomonas aeruginosa, Serratia marcescens, Acinetobacter, and Bacteroides fragilis . Its pharmacokinetic profile is notable for a prolonged elimination half-life (~4 hours in healthy individuals), enabling once-daily dosing, and high urinary excretion (~90% unchanged) . Clinical applications include urinary tract infections (UTIs), community-acquired pneumonia, and surgical prophylaxis .

Scientific Research Applications

Clinical Applications

Cefonicid sodium is primarily used in the treatment of serious bacterial infections. Its broad-spectrum activity makes it effective against a variety of pathogens, including:

  • Gram-Negative Bacteria : Effective against Escherichia coli, Klebsiella, Enterobacter, and Citrobacter species.
  • Gram-Positive Bacteria : While it is less effective against certain Gram-positive organisms compared to first-generation cephalosporins, it still shows activity against some strains of Staphylococcus aureus and Haemophilus influenzae .

Indications

This compound is indicated for:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin and soft tissue infections
  • Bone and joint infections
  • Intra-abdominal infections
  • Meningitis and septicemia

Dosage and Administration

The typical dosage for adults is 1 g administered intravenously or intramuscularly once every 24 hours. In surgical prophylaxis, a single dose before surgery can significantly reduce postoperative infection rates .

Microbiological Applications

This compound's efficacy in microbiology extends beyond clinical use; it has been employed in various studies to understand its interactions with bacterial cells and proteins.

Antimicrobial Spectrum

This compound demonstrates a broad antimicrobial spectrum, as summarized in the following table:

Bacterial Group Specific Pathogens Efficacy
Gram-Negative E. coli, Klebsiella, Enterobacter, CitrobacterHigh
Gram-Positive Staphylococcus aureus (some strains)Moderate
Resistant Organisms Pseudomonas aeruginosa, Serratia marcescensResistant

Biochemical Interactions

Recent studies have explored the interaction of this compound with proteins, particularly bovine serum albumin and transferrin. These investigations utilize multi-spectroscopic methods to analyze binding mechanisms.

Binding Mechanisms

The binding of this compound to these proteins involves:

  • Static Quenching : The formation of new complexes leads to a decrease in fluorescence intensity.
  • Electrostatic Interactions : The primary binding occurs through electrostatic forces, with significant changes observed in the hydrophobic environment around amino acid residues .

Efficacy in Surgical Prophylaxis

A study involving patients undergoing various surgical procedures demonstrated that a single preoperative dose of this compound effectively reduced the incidence of postoperative infections comparable to cefoxitin . This suggests its potential as a cost-effective alternative for surgical prophylaxis.

Pharmacokinetics

In another case study focusing on cataract surgery patients, this compound was administered intravenously prior to surgery. The results indicated high serum levels but variable concentrations in aqueous humor, highlighting the need for further investigation into its pharmacokinetics .

Comparison with Similar Compounds

Spectrum of Activity

Table 1: In Vitro Activity of Cefonicid vs. Other Cephalosporins

Organism Cefonicid (MIC₉₀, µg/mL) Cefazolin (1st Gen) Cefamandole (2nd Gen) Cefoxitin (Cephamycin)
Staphylococcus aureus 8–16 0.5–2 2–4 4–8
E. coli ≤1 8–16 ≤1 4–8
Klebsiella spp. ≤1 8–16 ≤1 4–8
H. influenzae ≤0.5 Resistant ≤0.5 Resistant
B. fragilis Resistant Resistant Resistant 8–16

Key Observations :

  • Gram-positive activity : Cefonicid is less potent than first-generation cephalosporins (e.g., cefazolin) and cefamandole against S. aureus .
  • Gram-negative activity : Superior to first-generation cephalosporins and comparable to cefamandole against Enterobacteriaceae (E. coli, Klebsiella) .
  • Anaerobes : Unlike cefoxitin, cefonicid lacks activity against B. fragilis .

Pharmacokinetics and Dosing

Table 2: Pharmacokinetic Comparison

Parameter Cefonicid Cefazolin Cefamandole Cefoxitin
Half-life (h) 4 1.5–2 0.5–1 0.8–1
Protein Binding (%) 98 85 65–75 70–80
Renal Clearance (% CrCl) 21% 50% 160% 80–90%
Dosing Frequency Once daily Every 6–8 h Every 4–6 h Every 6–8 h

Key Observations :

  • Extended half-life : Cefonicid’s longer half-life supports single daily dosing, unlike cefazolin or cefamandole .
  • Renal excretion : Lower renal clearance than cefamandole due to high protein binding and tubular reabsorption .
  • Tissue penetration : Achieves high concentrations in lung tissue and bronchial mucosa, comparable to cefamandole .

Clinical Efficacy

Key Observations :

  • Surgical prophylaxis : Single-dose cefonicid matches multi-dose cefoxitin in hysterectomy and colorectal surgery .
  • Limitations : Avoid use in serious S. aureus infections due to inferior efficacy .

Cost-Effectiveness and Practical Considerations

Cefonicid’s single-dose regimen reduces administration costs compared to multi-dose regimens of cefazolin or cefamandole . However, its narrower spectrum limits use in settings requiring anaerobic or Pseudomonas coverage. Stability in common IV solutions (e.g., 0.9% NaCl) for 6 hours facilitates outpatient use .

Q & A

Basic Research Questions

Q. What is the mechanism of action of cefonicid sodium, and how can this be experimentally validated?

this compound is a second-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly those involved in peptidoglycan cross-linking. To validate this, researchers can:

  • Use minimum inhibitory concentration (MIC) assays to correlate bacterial susceptibility with PBP affinity .
  • Perform competitive binding assays using radiolabeled penicillin G to quantify PBP inhibition .
  • Combine transmission electron microscopy to visualize cell wall defects in treated bacteria .

Q. How are solubility and stability parameters of this compound determined for in vitro studies?

Solubility is assessed in standardized solvents (e.g., water, methanol, 0.9% NaCl) using gravimetric or spectrophotometric methods. Stability studies involve:

  • pH-dependent degradation analysis (e.g., pH 3.5–6.5 for aqueous solutions) .
  • High-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (heat, light) .
  • Dynamic light scattering (DLS) to detect aggregation in reconstituted formulations .

Q. What standardized methods are used to assess this compound’s antimicrobial efficacy?

The Kirby-Bauer disk diffusion method is commonly employed, with zone-of-inhibition measurements compared to Clinical and Laboratory Standards Institute (CLSI) breakpoints .

  • Use Mueller-Hinton agar for consistent results .
  • Validate results with broth microdilution MIC assays to ensure accuracy against resistant strains .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported purity across pharmacopeial monographs?

Discrepancies often arise from variations in HPLC mobile phases or column specifications . To address this:

  • Cross-reference USP-NF monographs (e.g., USP 43–NF 38) for validated chromatographic conditions (e.g., C18 columns, phosphate buffer-acetonitrile gradients) .
  • Perform spiking experiments with certified reference standards to confirm peak identity .
  • Use mass spectrometry to detect impurities undetected by UV-based HPLC .

Q. What experimental strategies are recommended for studying this compound’s synergy or antagonism with other β-lactams?

  • Checkerboard assays quantify synergy via fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Time-kill curve analyses monitor bactericidal effects over 24 hours .
  • Molecular docking simulations predict interactions between cefonicid and PBPs in the presence of other β-lactams .

Q. How can in vivo pharmacokinetic-pharmacodynamic (PK/PD) models be optimized for this compound?

  • Use murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy .
  • Adjust dosing regimens based on protein binding (cefonicid is ~98% protein-bound) using ultrafiltration or equilibrium dialysis .
  • Incorporate Monte Carlo simulations to predict clinical success rates against pathogens with elevated MICs .

Q. What methodologies are used to investigate this compound’s role in inducing β-lactamase-mediated resistance?

  • Isoelectric focusing (IEF) identifies β-lactamase isoforms produced in response to sub-MIC cefonicid exposure .
  • Quantitative PCR measures upregulation of resistance genes (e.g., ampC, blaTEM) .
  • Crystal violet assays assess biofilm formation under cefonicid pressure, linking resistance to biofilm-associated tolerance .

Q. Methodological Notes

  • Quality Control : Always include bacterial endotoxin testing (limit: <0.35 EU/mg) using Limulus amebocyte lysate (LAL) assays for injectable formulations .
  • Data Interpretation : Address batch-to-batch variability by reporting confidence intervals for MICs and purity assays .
  • Ethical Replication : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness .

Properties

CAS No.

61270-78-8

Molecular Formula

C18H18N6NaO8S3

Molecular Weight

565.6 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1

InChI Key

QAMMNPDIHIXGBF-CFOLLTDRSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

61270-78-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

61270-58-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefonicid
Cefonicid Disodium Salt
Cefonicid Monosodium
Cefonicid Monosodium Salt
Cefonicid, Sodium
Monocid
SK and F 75073
SK and F-75073
SK and F75073
SKF 75073 2
SKF-75073-2
SKF750732
Sodium Cefonicid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cefonicid sodium
Cefonicid sodium
Cefonicid sodium
Cefonicid sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.